molecular formula C9H9ClOS B3051267 1-(3-Chloro-4-(methylthio)phenyl)ethanone CAS No. 32467-66-6

1-(3-Chloro-4-(methylthio)phenyl)ethanone

Cat. No.: B3051267
CAS No.: 32467-66-6
M. Wt: 200.69 g/mol
InChI Key: IYWCQEVVYVUWFY-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-(methylthio)phenyl)ethanone is an organic compound with the molecular formula C9H9ClOS It is characterized by the presence of a chloro group, a methylthio group, and an ethanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-(methylthio)phenyl)ethanone can be synthesized through a Friedel-Crafts acylation reaction. In this process, thioanisole reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-(methylthio)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

1-(3-Chloro-4-(methylthio)phenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it a versatile building block.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-(methylthio)phenyl)ethanone depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The chloro and methylthio groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

1-(3-Chloro-4-(methylthio)phenyl)ethanone can be compared with similar compounds such as:

    1-(3-Chloro-4-methylphenyl)ethanone: Lacks the methylthio group, which may result in different reactivity and applications.

    1-(4-(Methylthio)phenyl)ethanone:

Uniqueness: The presence of both chloro and methylthio groups in this compound makes it unique, providing a combination of reactivity and functionality that is not found in the individual similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-methylsulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWCQEVVYVUWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424083
Record name 1-(3-chloro-4-(methylthio)phenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32467-66-6
Record name 1-(3-chloro-4-(methylthio)phenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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